![molecular formula C14H9O2P B14762640 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole CAS No. 236-17-9](/img/structure/B14762640.png)
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole is a heterocyclic compound that contains phosphorus, oxygen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole typically involves the cyclization of phenanthrene derivatives with phosphorus-containing reagents. One common method is the reaction of phenanthrene-9,10-diol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Scientific Research Applications
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its use in light-emitting materials and as a charge transport material.
Phenanthro[9,10-d]pyrazole: Used in the synthesis of fluorescent materials and as a ligand in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
236-17-9 |
|---|---|
Molecular Formula |
C14H9O2P |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
phenanthro[9,10-d][1,3,2]dioxaphosphole |
InChI |
InChI=1S/C14H9O2P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8,17H |
InChI Key |
YVHJBJVEOZPYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2OPO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



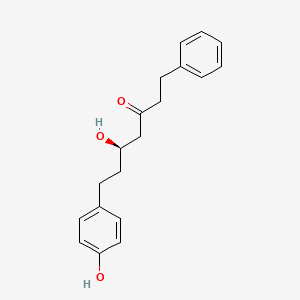
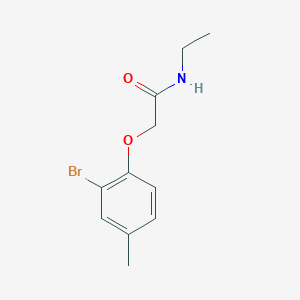




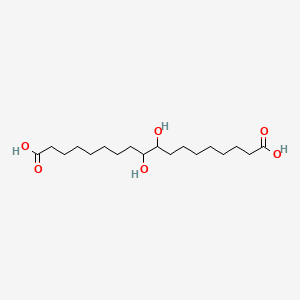

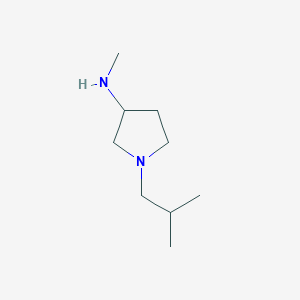
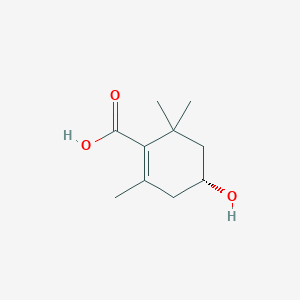


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
